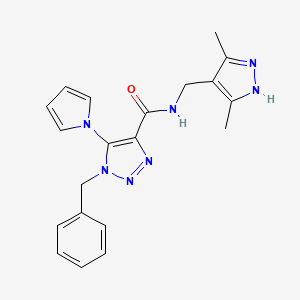

1-苄基-N-((3,5-二甲基-1H-吡唑-4-基)甲基)-5-(1H-吡咯-1-基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-benzyl-N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, pyrrole, and triazole. These heterocycles are commonly found in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles has been achieved through the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups attached to the triazole ring. The presence of a benzyl group and a pyrrol group suggests potential interactions with biological targets, possibly through π-π stacking or hydrogen bonding. The dimethyl-pyrazol moiety could contribute to the molecule's lipophilicity and its ability to cross cell membranes.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents on the heterocyclic rings. The triazole ring, in particular, is known for its participation in click chemistry reactions, which could be utilized for further chemical modifications or for conjugation with biomolecules .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of the compound are not provided, related compounds with dimethyl-pyrrole moieties have shown good predicted oral bioavailability and significant physicochemical properties . These properties are crucial for the potential development of the compound as an orally bioavailable drug.

Relevant Case Studies

The related compound 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has demonstrated significant antiproliferative activity against certain human cancer cell lines, suggesting that the compound may also possess anticancer properties . Further in vitro and in vivo studies would be necessary to explore this potential.

科学研究应用

合成和抗病毒应用

Hebishy 等人 (2020) 的一项研究探索了基于苯甲酰胺的 5-氨基吡唑及其衍生物的合成,证明了对 H5N1 流感病毒具有显着的抗病毒活性。这项研究强调了苯甲酰胺衍生物在开发病毒感染治疗方法(尤其是禽流感)中的潜力,展示了该化合物在增强抗病毒药物发现工作中的作用 (Hebishy、Salama 和 Elgemeie,2020).

抗菌和抗真菌活性

Palkar 等人 (2017) 的研究重点是设计、合成和评估苯并噻唑基取代的吡唑-5-酮作为新型抗菌剂。这项研究突出了该化合物有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,而没有表现出明显的细胞毒性。这些发现表明该化合物在解决细菌感染中的适用性以及它作为抗菌药物开发中先导化合物的潜力 (Palkar 等人,2017).

抗癌和抗炎特性

Rahmouni 等人 (2016) 合成了一系列新型的吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。这项研究的发现揭示了该化合物有希望的抗癌特性及其作为抗炎剂的潜力,为开发用于癌症治疗和炎症管理的新型治疗剂提供了见解 (Rahmouni 等人,2016).

类药物性和微生物研究

Pandya 等人 (2019) 的一项研究涉及合成与 1H-苯并[d][1,2,3]三唑相关的化合物库,并研究了它们的体外抗菌、抗真菌和抗分枝杆菌活性。结果表明对细菌菌株具有良好至中等的活性,突出了一些化合物作为比标准药物更好的抗分枝杆菌剂。这项研究强调了该化合物在微生物耐药性研究中的作用及其在开发新型抗菌剂中的潜力 (Pandya 等人,2019).

作用机制

Imidazole

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

属性

IUPAC Name |

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-14-17(15(2)23-22-14)12-21-19(28)18-20(26-10-6-7-11-26)27(25-24-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,28)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXOMUBIVMOAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)

![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)

![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)